molecular formula C7H16N2 B1328699 (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine CAS No. 422545-96-8

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Cat. No.: B1328699
CAS No.: 422545-96-8
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-SSDOTTSWSA-N
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Description

®-2-(1-Methylpyrrolidin-2-yl)ethanamine is a chiral amine compound with a pyrrolidine ring structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Methylpyrrolidin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Chiral Resolution: The racemic mixture of the compound is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

    Reductive Amination: The key step involves the reductive amination of the pyrrolidine ring with an appropriate aldehyde or ketone, followed by reduction to yield the desired amine.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Methylpyrrolidin-2-yl)ethanamine may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Methylpyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

®-2-(1-Methylpyrrolidin-2-yl)ethanamine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies involving neurotransmitter analogs and receptor binding assays.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Methylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine: The enantiomer of the compound with different biological activity.

    N-Methylpyrrolidine: A structurally similar compound with different functional groups.

    2-(1-Pyrrolidinyl)ethanamine: A related compound with a similar backbone but different substituents.

Uniqueness

®-2-(1-Methylpyrrolidin-2-yl)ethanamine is unique due to its chiral nature and specific interaction with biological targets. Its ability to selectively bind to receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288117
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422545-96-8
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422545-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Methyl-2-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidineethanamine, 1-methyl-, (2R)
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